molecular formula C29H44O4 B13801162 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione CAS No. 572-97-4

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione

Cat. No.: B13801162
CAS No.: 572-97-4
M. Wt: 456.7 g/mol
InChI Key: ZGDKVXNTDIAIEZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione (PubChem CID: 220607) is a synthetic naphthalene-1,2-dione derivative of significant interest in chemical and pharmaceutical research . This compound features a complex structure with a naphthoquinone core, a key pharmacophore found in many biologically active molecules. Naphthoquinone derivatives are extensively investigated in oncology for their potential to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress, and the inhibition of proteins critical for DNA replication . Researchers value this specific naphthalene-1,2-dione for its structural framework, which can be utilized in the synthesis of more complex molecules for various biological evaluations. The presence of the extended alkyl chain may influence its lipophilicity and interaction with cellular membranes or hydrophobic protein pockets. This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

572-97-4

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione

InChI

InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3

InChI Key

ZGDKVXNTDIAIEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione
Synonyms Lapinone; 2-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)-1,4-naphthalenedione
Molecular Formula C29H44O4
Molecular Weight 456.66 g/mol
CAS Number 572-97-4

This compound features a naphthoquinone core substituted with a hydroxy group at position 4 and a bulky 9-hydroxy-9-pentyltetradecyl alkyl chain at position 3.

Preparation Methods Analysis

Specific Preparation of this compound

The literature on direct synthesis of this specific compound is limited but can be inferred from related synthetic methodologies for similar long-chain hydroxyalkyl-substituted naphthoquinones.

Raw Materials
Reaction Conditions
  • The reaction generally involves nucleophilic substitution at the 3-position of 2-hydroxy-1,4-naphthoquinone by the hydroxyalkyl side chain.
  • Conditions include refluxing in acetic acid or ethanol for several hours (e.g., 3–24 hours).
  • Catalysts such as indium(III) chloride (InCl3) have been reported to improve yields and selectivity in related naphthoquinone substitutions.
  • Post-reaction workup involves precipitation in ice-cold water, filtration, washing, and recrystallization or chromatographic purification.
Example Synthetic Route (Inferred)
Step Reagents & Conditions Outcome
1 Mix 2-hydroxy-1,4-naphthoquinone (1 mmol) and 9-hydroxy-9-pentyltetradecyl halide (1 mmol) in acetic acid (15 mL). Formation of substitution intermediate.
2 Stir at 100 °C for 12–24 hours under reflux. Completion of nucleophilic substitution.
3 Pour reaction mixture into ice-cold water. Precipitation of crude product.
4 Filter and wash precipitate with water, then recrystallize from pentane/chloroform (9:1) or purify by silica gel chromatography. Pure this compound obtained.

Yields for similar hydroxyalkyl-substituted naphthoquinones typically range from 60% to 85% depending on reaction parameters.

Research Results and Characterization

Spectroscopic Data

  • Melting Point: Approximately 175–177 °C for related derivatives.
  • Infrared (IR) Spectroscopy: Characteristic bands for hydroxy groups (~3400 cm⁻¹), carbonyl groups (~1650 cm⁻¹), and aromatic rings.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H-NMR shows signals corresponding to aromatic protons, hydroxy protons (singlets around 9 ppm), and aliphatic chain methylene protons.
    • ^13C-NMR confirms the presence of carbonyl carbons (~180–190 ppm) and alkyl chain carbons.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 456.66 g/mol, confirming molecular formula C29H44O4.

Purity and Yield

  • Purification by recrystallization or column chromatography achieves high purity.
  • Yields are influenced by catalyst choice, solvent, reaction time, and temperature.

Comparative Summary of Preparation Methods

Methodology Advantages Limitations Typical Yield (%)
Direct nucleophilic substitution Straightforward; uses available starting materials Requires long reaction times; sensitive to moisture 60-85
Domino Knoevenagel + Michael Efficient for symmetrical derivatives Not suitable for bulky or asymmetric substituents N/A for this compound
Mannich-type condensation Versatile for aryl/alkyl substitutions Complex purification; requires acid catalysts 70-80

Chemical Reactions Analysis

Oxidation-Reduction Reactions

The naphthoquinone core undergoes reversible redox transitions, primarily at the 1,2-dione moiety:

  • Reduction : The compound is reduced to its hydroquinone form under mild conditions (e.g., Na₂S₂O₄ in aqueous ethanol), regenerating the quinone upon exposure to O₂.

  • Oxidative Coupling : Catalytic systems like Pd/C facilitate oxidative coupling with arylboronic acids, forming biaryl derivatives.

Table 1: Redox Reaction Parameters

Reaction TypeConditionsCatalystYield (%)Reference
Reduction to hydroquinoneNa₂S₂O₄, H₂O/EtOH, 25°CNone>90
Oxidative couplingPd/C, K₂CO₃, DMF, 80°CPd65–78

Electrophilic Substitution

The electron-rich aromatic system undergoes regioselective electrophilic attacks:

  • Bromination : Reacts with NBS (N-bromosuccinimide) in CCl₄ at 60°C, yielding mono-brominated products at the C5 position .

  • Nitration : HNO₃/H₂SO₄ mixtures at 0°C produce nitro derivatives, with substitution directed by the hydroxyl group.

Nucleophilic Addition and Condensation

The quinone carbonyl groups participate in nucleophilic reactions:

  • Mannich Reaction : Forms bis-naphthoquinones via condensation with formaldehyde and secondary amines (e.g., morpholine) in acetic acid, yielding hybrid structures with antitumor activity .

  • Michael Addition : Thiols or amines add to the α,β-unsaturated carbonyl system under basic conditions (e.g., Et₃N in THF).

Table 2: Condensation Reactions

SubstrateConditionsProductYield (%)Reference
MorpholineHCHO, AcOH, 50°CBis-naphthoquinone derivative62
CysteineEt₃N, THF, 25°CThioether adduct55

Alkylation and Cross-Coupling

The hydroxyalkyl side chain enables further functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃, forming ether derivatives .

  • Suzuki Coupling : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aryl groups at the C3 position.

Thermal and Photochemical Behavior

  • Thermal Degradation : Decomposes above 200°C via cleavage of the pentyltetradecyl chain, as evidenced by TGA.

  • Photoreactivity : UV irradiation (λ = 365 nm) in methanol generates semiquinone radicals, detectable by EPR spectroscopy.

Key Mechanistic Insights

  • The hydroxyl group at C4 enhances electrophilic substitution rates by activating the aromatic ring .

  • Steric hindrance from the pentyltetradecyl chain limits reactivity at the C3 position, favoring C5/C8 modifications.

Scientific Research Applications

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Structural Analogs with Modified Frameworks

  • Cyclobuta[b]naphthalene-1,2-dione : Features a fused cyclobutane ring, reducing conformational flexibility compared to the target compound. Its molecular weight (182.17 g/mol) is significantly lower than that of the target compound (estimated >400 g/mol) .
  • 2,3-Dihydro-benzo[g]phthalazine-1,4-dione : Incorporates a phthalazine ring, altering electronic properties and likely reducing CE inhibition due to steric hindrance .

Data Table: Key Properties of Selected Naphthalene-1,2-dione Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) CE Inhibition (hCE1) Key Structural Feature
4-Phenoxynaphthalene-1,2-dione (Compound 2) 4-phenoxy ~258.3 High (~80–90%) Reactive carbonyl positioning
4-(Phenylamino)naphthalene-1,2-dione (Cmpd 9) 4-phenylamino ~273.3 Low (<41%) Tautomerism disrupts activity
Cyclobuta[b]naphthalene-1,2-dione Fused cyclobutane ring 182.17 Not reported Rigid, planar structure
Target Compound 4-hydroxy, 3-(complex alkyl chain) >400 Hypothetically high Hydrophobic anchor + H-bond donor

Research Findings and Mechanistic Insights

  • Docking Studies: Active phenoxy derivatives (e.g., compound 2) position their carbonyl carbons within 3.03–3.26 Å of Ser Oγ, enabling nucleophilic attack. In contrast, phenylamino analogs adopt imino tautomers that displace the carbonyl group (>4.45 Å), rendering them inactive .
  • Role of Substituents : Hydroxy groups may enhance binding via hydrogen bonding, while bulky alkyl chains could improve membrane permeability or target engagement in hydrophobic pockets.
  • Synthetic Considerations : The synthesis of naphthalene-1,2-diones often involves multi-step reactions, such as bromination and cyclization (e.g., Cyclobuta[b]naphthalene-1,2-dione synthesis in benzene and acetic acid) . The target compound’s alkyl chain likely requires specialized alkylation or hydroxylation steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione, considering regioselectivity and yield?

  • Methodological Answer : The synthesis of naphthoquinone derivatives often involves oxyanion-mediated alkylation. For example, a stirred solution of naphthol analogs in DMF with K₂CO₃ generates an oxyanion intermediate, followed by alkylation with appropriate bromides (e.g., propargyl bromide). Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), and purification involves extraction with ethyl acetate and solvent evaporation under reduced pressure . Adjusting reaction time, temperature, and stoichiometry can optimize regioselectivity and yield.

Q. How can the structural and stereochemical properties of this compound be rigorously characterized?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for similar naphthalene derivatives (e.g., 9-(4-hydroxy-3-methoxyphenyl)xanthene diones) . Complement this with NMR (¹H/¹³C, COSY, HSQC) for functional group analysis and mass spectrometry (HRMS) for molecular weight confirmation. Compare spectral data with structurally analogous compounds to identify stereochemical features.

Q. What standardized protocols exist for initial toxicity screening of this compound in laboratory models?

  • Methodological Answer : Follow systematic review frameworks for naphthalene analogs, such as those outlined in toxicological profiles . Prioritize acute exposure studies in rodents (oral, inhalation, dermal) with endpoints like body weight changes, hepatic/renal effects, and hematological parameters (e.g., hemolytic activity in G6PDH-deficient models) . Use inclusion criteria from Table B-1 (e.g., species, exposure routes, health outcomes) to design reproducible assays .

Advanced Research Questions

Q. How can contradictions in reported toxicological data across species be systematically resolved?

  • Methodological Answer : Apply confidence-level assessments (e.g., High/Moderate/Low Initial Confidence) to evaluate study quality . For instance, discrepancies in hematological effects between rodents and humans may arise from species-specific metabolic pathways (e.g., cytochrome P450 activity). Conduct comparative in vitro studies using human and rodent hepatocytes to quantify metabolite profiles and oxidative stress markers (e.g., glutathione depletion) . Cross-reference findings with epidemiological data from occupational exposure studies .

Q. What in silico strategies are effective for predicting environmental fate and biodegradation pathways?

  • Methodological Answer : Leverage chemical software for partition coefficient (log P) calculations, biodegradation pathway simulations, and metabolite toxicity predictions . For example, model the compound’s interaction with soil organic matter using molecular dynamics simulations. Validate predictions with experimental data on photodegradation rates or microbial degradation assays under controlled conditions (e.g., OECD 301F).

Q. How can structure-activity relationships (SARs) guide the design of analogs with reduced toxicity?

  • Methodological Answer : Perform QSAR modeling to correlate substituent modifications (e.g., alkyl chain length, hydroxyl positioning) with toxic endpoints. Use toxicity databases (e.g., ATSDR profiles ) to train models on hemolytic activity or carcinogenic potential. Synthesize analogs with shorter alkyl chains or electron-withdrawing groups and test in vitro for oxidative stress (e.g., ROS generation in erythrocytes).

Q. What experimental designs address the compound’s potential for bioaccumulation in aquatic ecosystems?

  • Methodological Answer : Conduct bioconcentration factor (BCF) studies in fish models (e.g., OECD 305 guidelines). Measure tissue-specific accumulation (liver, adipose) via LC-MS/MS. Complement with molecular docking studies to assess interactions with lipid-binding proteins (e.g., albumin) . For environmental monitoring, use SPE-HPLC to detect the compound in water/sediment samples near industrial sites .

Methodological Considerations for Data Analysis

  • Systematic Reviews : Adopt inclusion criteria from Table B-1 (e.g., health outcomes, species, exposure routes) to ensure reproducibility .
  • Confidence Grading : Classify studies as High/Moderate/Low Confidence based on experimental rigor (e.g., control groups, sample size) .
  • Cross-Species Extrapolation : Address interspecies differences using physiologically based pharmacokinetic (PBPK) models, particularly for hematological effects .

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